
Cyclopentadiene dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadiene dioxide (CPDO) is a cyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound is a colorless liquid that is highly reactive and unstable, making it challenging to handle and store.
Mechanism of Action
The mechanism of action of Cyclopentadiene dioxide is not well-understood, but it is believed to be a potent electrophile that can undergo various reactions with nucleophiles. Cyclopentadiene dioxide can react with various functional groups such as alcohols, amines, and thiols, leading to the formation of new organic compounds.
Biochemical and Physiological Effects:
Cyclopentadiene dioxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. Cyclopentadiene dioxide has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
Cyclopentadiene dioxide has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various reactions, making it a versatile building block for organic synthesis. However, its instability and reactivity make it challenging to handle and store, requiring special precautions and equipment.
Future Directions
There are several future directions for Cyclopentadiene dioxide research. One potential application is its use as a building block for the synthesis of new materials, such as polymers and coatings. Cyclopentadiene dioxide can also be used as a reactive intermediate for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the mechanism of action of Cyclopentadiene dioxide and its potential as an anticancer and antimicrobial agent.
In conclusion, Cyclopentadiene dioxide is a unique and versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Cyclopentadiene dioxide and its applications in various fields.
Synthesis Methods
Cyclopentadiene dioxide can be synthesized through the Diels-Alder reaction of cyclopentadiene and ozone. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained in high yield. The synthesis of Cyclopentadiene dioxide can also be achieved through the oxidation of cyclopentadiene using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Scientific Research Applications
Cyclopentadiene dioxide has been extensively studied in the scientific community due to its potential applications in various fields. The compound has been used as a building block for the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. Cyclopentadiene dioxide has also been used as a reactive intermediate in organic synthesis, such as the synthesis of furans and pyrans.
properties
CAS RN |
187-29-1 |
|---|---|
Product Name |
Cyclopentadiene dioxide |
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.1 g/mol |
IUPAC Name |
3,7-dioxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C5H6O2/c1-2-4(6-2)5-3(1)7-5/h2-5H,1H2 |
InChI Key |
SIWFRAYSJGYECR-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)C3C1O3 |
Canonical SMILES |
C1C2C(O2)C3C1O3 |
synonyms |
1,2,4,5-diepoxypentane 1,2-4,5-diepoxypentane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





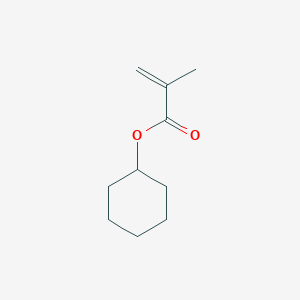


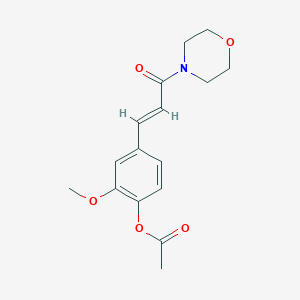
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
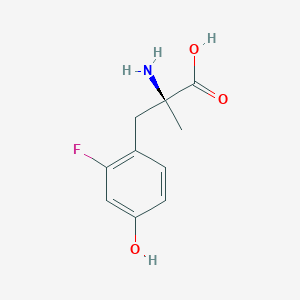
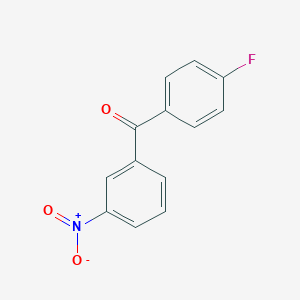
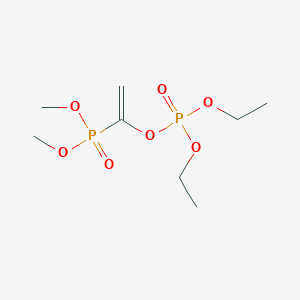


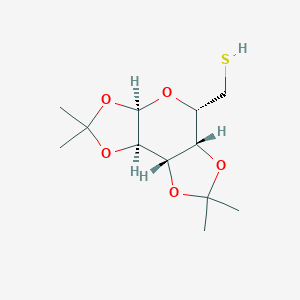
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)